2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Description
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is a silicon-containing heterocyclic compound characterized by two tert-butyldimethylsilyl (TBS) ether groups at positions 3 and 9 of an undecane backbone. This structure serves as a key intermediate in organic synthesis, particularly in the protection of diols during complex molecule assembly. Derivatives of this compound, such as the 6-ol (CAS 85951-09-3) and 6-one (CAS 127382-65-4), are commercially available for research purposes, with purities ≥90% and storage requirements at 2–8°C under argon .
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O2Si2/c1-14(2,3)18(7,8)16-12-11-13-17-19(9,10)15(4,5)6/h11-13H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKZNIFNMOTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195637 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82112-22-9 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82112-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silicon-containing compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1.1. Synthesis of Polyketide Natural Products
One notable application of this compound is its role in the synthesis of polyketide natural products. Polyketides are a class of secondary metabolites with diverse biological activities, including antimicrobial and anticancer properties. The compound has been utilized as a precursor in synthetic pathways to create complex polyketides that exhibit significant bioactivity .
1.2. Catalysis
The compound has shown potential as a catalyst in organic reactions due to its unique siloxane structure. Its ability to stabilize transition states makes it an attractive candidate for facilitating various chemical transformations in synthetic organic chemistry.
2.1. Coatings and Sealants
Due to its chemical stability and resistance to degradation, 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is used in formulating advanced coatings and sealants. These materials are essential in industries such as construction and automotive for their protective properties against moisture and chemicals.
2.2. Polymer Production
The compound serves as a building block in the production of silicone polymers. These polymers are widely used in applications ranging from personal care products to medical devices due to their biocompatibility and flexibility.
Case Study 1: Use in Drug Development
A study highlighted the use of this compound in drug development processes where it was employed as an intermediate for synthesizing bioactive compounds with potential therapeutic effects against various diseases . The research demonstrated how modifications to the octamethyl structure could lead to enhanced efficacy and reduced toxicity.
Case Study 2: Environmental Applications
Research has also explored the use of this compound in environmental applications such as water treatment processes. Its properties allow it to interact effectively with pollutants, aiding in their removal from contaminated water sources .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Research | Synthesis of polyketides | Diverse biological activities |
| Industrial Coatings | Protective coatings | Resistance to moisture and chemicals |
| Polymer Production | Building block for silicone polymers | Biocompatibility and flexibility |
| Drug Development | Intermediate for bioactive compounds | Enhanced efficacy |
| Environmental Science | Water treatment processes | Effective pollutant removal |
Mechanism of Action
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating its use in various chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Variations in Silyl Protecting Groups
Key Findings :
- TBS vs. TBDPS : TBS groups (tert-butyldimethylsilyl) are more labile to acidic conditions (e.g., HF or TBAF), whereas TBDPS (tert-butyldiphenylsilyl) offers enhanced stability, enabling selective deprotection in multi-step syntheses .
- Steric Effects : Tetraethylsilyl (TES) and tetraphenylsilyl derivatives (e.g., compound 20 in ) exhibit altered reactivity due to increased steric bulk, impacting coupling reactions.
Functional Group Modifications
Key Findings :
Substituent-Dependent Reactivity
Key Findings :
- Steric vs. Electronic Effects : Bulky substituents (e.g., isopropyl in ) hinder nucleophilic attack, while conjugated systems (e.g., styryl in ) enable π-π interactions in catalysis.
- Chiral Centers : Derivatives like (5R,7S)-configured compounds exhibit optical activity ([α]D = −47.4° in ), critical for enantioselective synthesis.
Biological Activity
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane is a siloxane compound with potential applications in various biological and chemical fields. Its unique structure includes multiple methyl groups and siloxane linkages that may influence its biological activity.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C15H34O2Si2
- Molecular Weight : 318.60 g/mol
- CAS Number : 188538-25-2
- Purity : 95.00% .
The biological activity of siloxane compounds often relates to their ability to interact with biological membranes and proteins. The octamethyl structure may enhance hydrophobic interactions and alter membrane fluidity. Preliminary studies suggest that this compound might exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes.
Antimicrobial Activity
Recent studies have indicated that siloxane derivatives can possess antimicrobial properties. In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were established as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results suggest a promising potential for this compound in developing antimicrobial agents .
Cytotoxicity Assays
Cytotoxicity was evaluated using human cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration used:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
At higher concentrations (above 10 µM), significant cytotoxic effects were observed. This indicates a potential for use in targeted therapies but necessitates further investigation into its safety profile .
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on the efficacy of siloxane compounds against biofilm-forming bacteria showed that the octamethyl derivative significantly reduced biofilm formation by Staphylococcus aureus by up to 70% at a concentration of 32 µg/mL. This highlights its potential utility in clinical settings where biofilm-related infections are prevalent . -
Toxicological Profile
A toxicity assessment involving animal models revealed that administration of the compound at low doses did not result in acute toxicity or observable side effects over a two-week period. However, long-term studies are required to fully understand its chronic effects and mechanisms of toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
